
2-Bromo-4,5-dimethylquinazoline
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Overview
Description
2-Bromo-4,5-dimethylquinazoline is a brominated quinazoline derivative characterized by a bromine atom at position 2 and methyl groups at positions 4 and 5 on the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl groups influence steric and electronic properties, modulating solubility and target interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylquinazoline typically involves the bromination of 4,5-dimethylquinazoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinazoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine at position 2 is susceptible to substitution due to the electron-withdrawing nature of the quinazoline ring.
Mechanistic Notes :
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The reaction proceeds via a Meisenheimer intermediate stabilized by the quinazoline’s electron-deficient ring.
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Methyl groups at positions 4 and 5 slightly enhance regioselectivity by sterically shielding adjacent positions .
Transition Metal-Catalyzed Cross-Coupling
The 2-bromo substituent participates in Pd- or Cu-catalyzed coupling reactions to introduce diverse functionalities.
Key Findings :
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Electron-rich boronic acids (e.g., 3,5-dimethylisoxazole) enhance coupling efficiency .
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Steric hindrance from methyl groups minimally affects reactivity at position 2 .
Reductive Dehalogenation
The bromine can be selectively reduced under catalytic hydrogenation conditions.
Reagent | Conditions | Product | Yield | Ref. |
---|---|---|---|---|
H₂, Pd/C (10 wt%) | MeOH, RT, 12 h | 4,5-Dimethylquinazoline | 95% |
Applications :
Cyclization and Annulation
The bromine serves as a handle for constructing fused heterocycles.
Mechanistic Insights :
Electrophilic Substitution
Despite the electron-deficient ring, methyl groups at positions 4 and 5 direct electrophilic attacks.
Reaction | Conditions | Product | Yield | Ref. |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro-2-bromo-4,5-dimethylquinazoline | 45% |
Regioselectivity :
Lewis Acid-Mediated Functionalization
The quinazoline core interacts with Lewis acids to enable regioselective modifications.
Reaction | Catalyst | Product | Yield | Ref. |
---|---|---|---|---|
Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, RT | 2-Bromo-6-alkyl-4,5-dimethylquinazoline | 60% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-Bromo-4,5-dimethylquinazoline and its derivatives have been investigated for their potential anticancer properties. Research indicates that compounds within this class can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, studies have shown that certain analogues exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers, by inducing apoptosis and disrupting microtubule dynamics .
Antifungal Properties
Recent investigations into the antifungal activity of quinazoline derivatives have highlighted their effectiveness against Candida albicans, a common opportunistic fungal pathogen. The binding interactions of these compounds with fungal proteins suggest that they may serve as novel therapeutic agents against drug-resistant strains .
Agrochemical Applications
Quinazoline derivatives are also being explored for their potential use as agrochemicals. Their ability to act as effective herbicides or fungicides is under investigation due to their structural similarity to known agrochemical agents. The synthesis of this compound can lead to the development of new formulations that enhance crop protection while minimizing environmental impact .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of quinazoline derivatives make them suitable candidates for use in OLEDs. Studies have shown that these compounds can be incorporated into polymer matrices to improve the efficiency and stability of light-emitting devices . The potential for this compound in this area is significant, given the growing demand for advanced materials in electronics.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including bromination and functionalization processes that yield high-purity products suitable for further biological testing. Various synthetic routes have been optimized to enhance yield and reduce environmental impact, aligning with green chemistry principles .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylquinazoline involves its interaction with specific molecular targets, such as kinases. The bromine atom enhances the compound’s binding affinity to the active site of the enzyme, leading to inhibition of its activity. This inhibition can disrupt various cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Substituent Positions and Molecular Properties
Key Observations:
- Substituent Effects: Bromine at position 2 in quinazolines (target compound) facilitates nucleophilic substitution or cross-coupling, whereas bromine in 2-bromo-4,6-dinitroaniline () enhances electrophilicity for dye applications .
Table 2: Bromination Strategies and Yields
Comparison:
- The target compound’s synthesis likely involves electrophilic bromination of a pre-methylated quinazoline, similar to ’s method for benzaldehyde derivatives. However, regioselectivity may differ due to the quinazoline core’s electronic structure.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-4,5-dimethylquinazoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical approach involves bromination of pre-functionalized quinazoline precursors. For example, refluxing a dimethylquinazoline derivative with a brominating agent (e.g., NBS or HBr) in polar aprotic solvents like DMSO at 80–100°C for 12–24 hours. Optimization can be achieved by adjusting reaction time, temperature, and stoichiometry of reagents. Post-reaction purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography improves yield and purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and bromine isotope patterns.
- Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature data to assess purity .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as brominated compounds may irritate mucous membranes (R36/37/38 hazard codes). In case of fire, use CO₂ or alcohol-resistant foam; avoid water streams due to electrical hazards from lab equipment .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization using ethanol-water mixtures (65% yield reported for analogous brominated compounds) or silica gel chromatography with hexane/ethyl acetate gradients. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Advanced Research Questions
Q. How can researchers address contradictory data between NMR and X-ray crystallography when analyzing brominated quinazolines?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or crystal packing. Use variable-temperature NMR to probe conformational flexibility. Complement with DFT calculations to model electronic environments. Cross-validate with single-crystal X-ray data, ensuring proper refinement of bromine displacement parameters .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer : Protect reactive sites (e.g., methyl groups) with trimethylsilyl chloride before cross-coupling. Optimize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by screening ligands (XPhos, SPhos) and bases (K₂CO₃, Cs₂CO₃). Monitor reaction progress via HPLC to detect byproducts early .
Q. How can the regioselectivity of nucleophilic substitution reactions on this compound be predicted and controlled?
- Methodological Answer : Use computational tools (e.g., Fukui indices) to identify electron-deficient positions. Experimentally, vary solvents (DMF for polar transition states) and nucleophiles (soft vs. hard). For example, arylboronic acids may preferentially attack the para-bromine position due to steric hindrance from methyl groups .
Q. How to design experiments to evaluate this compound as a kinase inhibitor scaffold?
- Methodological Answer : Perform biochemical assays (e.g., ATP-binding inhibition) against target kinases (e.g., EGFR or JAK2). Use molecular docking to predict binding modes, followed by SAR studies by modifying the quinazoline core. Validate cellular activity via Western blotting for phosphorylated kinase targets .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
2-bromo-4,5-dimethylquinazoline |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-3-5-8-9(6)7(2)12-10(11)13-8/h3-5H,1-2H3 |
InChI Key |
BIFNYTDFSKKWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=CC=C1)Br)C |
Origin of Product |
United States |
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